molecular formula C18H13Cl2N5 B2956798 1-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890893-96-6

1-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2956798
CAS RN: 890893-96-6
M. Wt: 370.24
InChI Key: NEESKUXCIVCPIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazolo[3,4-d]pyrimidin-4-amine core, followed by the attachment of the phenyl rings through a suitable reaction . The exact synthesis route would depend on the specific reagents and conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl groups), a pyrazole ring, a pyrimidine ring, and amine and chlorine substituents. The presence of these functional groups would influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The compound could undergo various chemical reactions, depending on the conditions. For example, the amine group could participate in acid-base reactions, while the aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and polar functional groups (like the amine) could impact its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Pyrazole Derivatives in Antimicrobial and Antifungal Research : Research has shown that pyrazole derivatives, such as 1-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have significant potential in antimicrobial and antifungal applications. The synthesis of these compounds and their structural characterization has been extensively studied, revealing their promising bioactive properties (Titi et al., 2020).

Anticancer Activity

  • Role in Anticancer Research : This compound has also been explored in the context of cancer research. Its derivatives have been synthesized and evaluated for potential anticancer activities, demonstrating their relevance in the development of new therapeutic agents (Hafez et al., 2016).

Antiviral Properties

  • Antiviral Applications : The compound and its derivatives have been explored for their antiviral properties, showing effectiveness against various viral infections. This line of research is crucial for the development of new antiviral drugs (Tantawy et al., 2012).

Corrosion Inhibition

  • Corrosion Inhibition Research : In addition to biomedical applications, this class of compounds has been investigated for its utility in corrosion inhibition. These studies are vital for industrial applications where corrosion resistance is crucial (Abdel Hameed et al., 2020).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The presence of the chlorine atoms might make this compound potentially hazardous, as certain types of chlorinated organic compounds can be toxic or environmentally harmful .

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N5/c1-11-5-6-14(8-16(11)20)25-18-15(9-23-25)17(21-10-22-18)24-13-4-2-3-12(19)7-13/h2-10H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEESKUXCIVCPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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